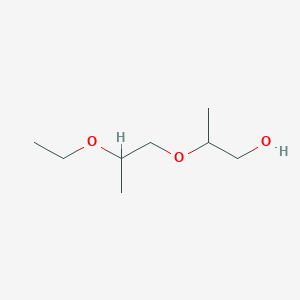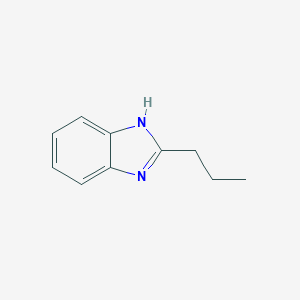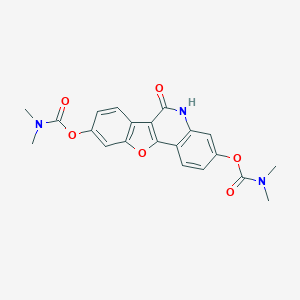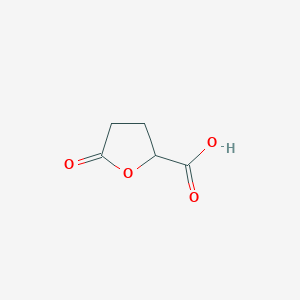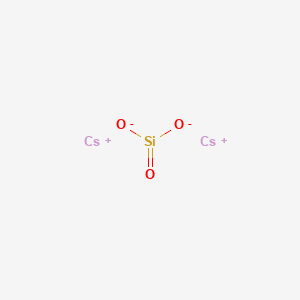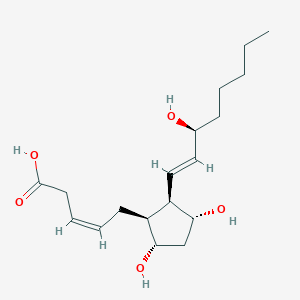
6-Prenylapigenin
描述
6-Prenylapigenin is a natural product found in Cannabis sativa, Dorstenia kameruniana, and other organisms with data available.
科学研究应用
抗氧化活性
6-Prenylapigenin 属于异戊烯基化黄酮类化合物,其作为抗氧化剂的潜力已得到广泛研究 . 这些化合物结合了黄酮类部分和亲脂性异戊烯基侧链,增强了它们的抗氧化潜力 .
抗癌特性
研究表明,this compound 可以通过 MAPK 和 Akt 信号通路抑制 HeLa 细胞的增殖 . 这表明它在癌症治疗中的潜在应用。
抗炎活性
异戊烯基化黄酮类化合物,包括 this compound,已被发现具有抗炎特性 . 这使得它们成为开发新型抗炎药物的有希望的候选者。
神经保护作用
据报道异戊烯基化黄酮类化合物具有神经保护作用 . 这表明 this compound 可能用于治疗神经退行性疾病。
抗糖尿病和抗肥胖作用
研究表明异戊烯基化黄酮类化合物具有抗糖尿病和抗肥胖作用 . 这表明 this compound 可以进一步探索其在控制糖尿病和肥胖方面的潜在用途。
心脏保护作用
异戊烯基化黄酮类化合物已被发现具有心脏保护作用 . 这表明 this compound 可能用于治疗心血管疾病。
抗破骨细胞生成活性
据报道异戊烯基化黄酮类化合物具有抗破骨细胞生成活性 . 这表明 this compound 可能用于治疗骨骼相关疾病。
乙酰胆碱酯酶抑制
有证据表明乙酰胆碱酯酶抑制剂,其中包括某些异戊烯基化黄酮类化合物,具有抗炎潜力 . 这表明 this compound 可能用于治疗与乙酰胆碱缺乏相关的疾病,如阿尔茨海默病。
作用机制
Target of Action
6-Prenylapigenin is a biologically active flavonoid that exhibits anti-tumor activity and antiangiogenic properties . It exerts cytotoxicity against various cancer cells, including leukemia and solid cancer cells .
Mode of Action
It is known to exert cytotoxicity against cancer cells . This suggests that it may interact with cellular targets that are crucial for the survival and proliferation of cancer cells.
Biochemical Pathways
Given its cytotoxic effects on cancer cells, it is likely that it interferes with pathways essential for cell proliferation and survival .
Result of Action
This compound exerts cytotoxic effects against cancer cells . This suggests that it may induce cell death or inhibit cell proliferation in these cells.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity
: Kuete V, et al. Cytotoxicity and mode of action of four naturally occuring flavonoids from the genus Dorstenia: gancaonin Q, 4-droxylonchocarpin, this compound, and 6,8-diprenyleriodictyol. Planta Med. 2011 Dec;77 (18):1984-9. : this compound is a biologically active flavonoid with anti-tumor activity and antiangiogenic properties. This compound exerts cytotoxicity against cancer cells, such as leukemia and solid cancer cells.
生化分析
Biochemical Properties
6-Prenylapigenin interacts with various biomolecules in biochemical reactions. It is known to exert cytotoxicity against cancer cells, indicating potential interactions with enzymes and proteins involved in cell proliferation and survival
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It exerts cytotoxicity against cancer cells, such as leukemia and solid cancer cells This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert cytotoxicity against cancer cells , suggesting it may interact with biomolecules at the molecular level, potentially through binding interactions, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9-10,21-22,24H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDRSTHNWHVTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential mechanisms of action of 6-Prenylapigenin?
A1: this compound has demonstrated activity against various targets, including:
- Tyrosinase Inhibition: In vitro studies suggest that this compound, along with other prenylated polyphenols, exhibit potent inhibitory activity on melanin formation in B16 melanoma cells. This inhibitory effect is attributed to the presence of the 4-substituted resorcinol moiety in its structure. []
- Antioxidant Activity: Research indicates that this compound possesses antioxidant properties. [] This activity may be related to its ability to scavenge free radicals, although further investigation is needed to confirm this mechanism. []
- Antibacterial Activity: Studies have shown that this compound, along with other flavonoids, exhibits significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains. This activity is attributed to its ability to depolarize the bacterial cell membrane, leading to the inhibition of DNA, RNA, and protein synthesis. []
Q2: What is the molecular structure of this compound?
A2: this compound is a prenylated flavonoid. While the provided abstracts do not explicitly detail its spectroscopic data, its structure consists of an apigenin backbone with a prenyl group attached to the 6-position.
Q3: How does the structure of this compound influence its activity?
A3: The presence of the prenyl group in this compound appears to significantly influence its biological activity:
- Enhanced Anti-melanogenic Activity: Compared to non-isoprenoid substituted polyphenols, the introduction of the isoprenoid (prenyl) moiety in this compound enhances its inhibitory activity on melanin production. []
- Antibacterial Activity: The prenyl group, along with other structural features, contributes to the antibacterial activity of this compound by facilitating interactions with the bacterial cell membrane. []
Q4: What is known about the toxicity of this compound?
A4:
- In vitro Toxicity: While this compound demonstrates cytotoxic activity against several cancer cell lines, it does not exhibit significant toxicity towards normal hepatocytes (AML12 cells) at concentrations up to 20 µg/mL. []
- In vivo Toxicity: In silkworm larvae models, this compound did not show significant toxic effects at doses up to 625 μg/g of body weight. []
Q5: Has this compound been tested in any clinical trials?
A5: The provided abstracts do not mention any clinical trials involving this compound. Further research, including preclinical studies and clinical trials, is needed to fully evaluate its safety and efficacy in humans.
Q6: What are the potential applications of this compound based on the current research?
A6: Based on the available research, this compound shows potential for applications in various fields:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)
